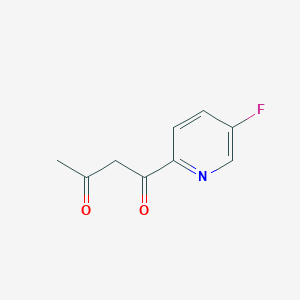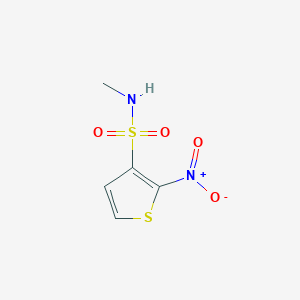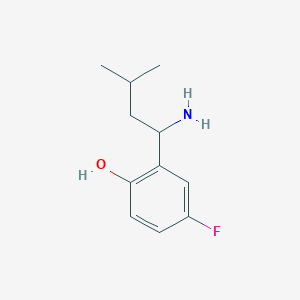
1-(5-Fluoropyridin-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a butane-1,3-dione moiety. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through esterification followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated pyridine moiety makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)butane-1,3-dione: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-(Thiophen-2-yl)butane-1,3-dione: Contains a thiophene ring instead of a pyridine ring, leading to variations in reactivity and applications.
Uniqueness
1-(5-Fluoropyridin-2-yl)butane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H8FNO2/c1-6(12)4-9(13)8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3 |
InChI Key |
UCJPPBCJCNKRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)



![N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide](/img/structure/B13309442.png)
![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)




![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)

